molecular formula C8H15BN2O2 B1310701 (1-Isopentyl-1H-pyrazol-5-yl)boronic acid CAS No. 847818-66-0

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B1310701
CAS No.: 847818-66-0
M. Wt: 182.03 g/mol
InChI Key: CWFZHICUFOUGRG-UHFFFAOYSA-N
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Description

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a pyrazole ring substituted with an isopentyl group and a boronic acid functional group, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-isopentyl-1H-pyrazole with boronic acid derivatives. One common method includes the use of pinacol boronic esters, which are synthesized through the reaction of boronic acids with pinacol in the presence of an acid catalyst . The reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the boronic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Isopentyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 1-Isopropyl-1H-pyrazole-5-boronic acid
  • 1-Methyl-1H-pyrazole-4-boronic acid
  • 4-Pyrazoleboronic acid

Comparison: (1-Isopentyl-1H-pyrazol-5-yl)boronic acid is unique due to its isopentyl substitution, which can influence its reactivity and steric properties compared to other pyrazole boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects play a crucial role .

Properties

IUPAC Name

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZHICUFOUGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461887
Record name 1-Isopentyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-66-0
Record name 1-Isopentyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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